13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate
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Overview
Description
13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate is a steroid compound with significant biological activity. It is known for its role as an estrogen, a hormone that regulates various physiological processes in mammals by binding to estrogen receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate typically involves multiple steps, starting from simpler steroid precursors. The key steps include:
Hydrogenation: Reduction of double bonds in the precursor molecule.
Hydroxylation: Introduction of hydroxyl groups at specific positions.
Methylation: Addition of methyl groups to achieve the desired structure.
Industrial Production Methods
Industrial production of this compound often involves large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using metal catalysts such as palladium or platinum.
Selective Hydroxylation: Employing specific reagents like osmium tetroxide.
Purification: Techniques such as crystallization and chromatography to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Hydrogenation of double bonds.
Substitution: Replacement of functional groups with others.
Common Reagents and Conditions
Oxidation: Reagents like chromium trioxide or potassium permanganate.
Reduction: Hydrogen gas with metal catalysts.
Substitution: Halogenating agents such as thionyl chloride.
Major Products
The major products formed from these reactions include various derivatives with altered functional groups, which can be used for further chemical modifications .
Scientific Research Applications
13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate has a wide range of applications in scientific research:
Chemistry: Used as a precursor for synthesizing other steroid compounds.
Biology: Studied for its role in regulating gene expression and cellular processes.
Medicine: Investigated for its potential therapeutic effects in hormone replacement therapy and cancer treatment.
Industry: Utilized in the production of pharmaceuticals and other biologically active compounds.
Mechanism of Action
The compound exerts its effects by binding to estrogen receptors in target cells. This binding activates the receptor, leading to changes in gene expression and subsequent physiological responses. The molecular targets include various genes involved in cell growth, differentiation, and metabolism .
Comparison with Similar Compounds
Similar Compounds
Estrone: Another estrogen with a similar structure but different functional groups.
Estradiol: A more potent estrogen with a slightly different arrangement of hydroxyl groups.
Estriol: A weaker estrogen with additional hydroxyl groups.
Uniqueness
13-Methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate is unique due to its specific methylation pattern and hydroxyl group positions, which confer distinct biological activities compared to other estrogens .
Properties
IUPAC Name |
13-methyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthrene-3,17-diol;hydrate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C18H24O2.H2O/c2*1-18-9-8-14-13-5-3-12(19)10-11(13)2-4-15(14)16(18)6-7-17(18)20;/h2*3,5,10,14-17,19-20H,2,4,6-9H2,1H3;1H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVVGLAMWAQMPDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.CC12CCC3C(C1CCC2O)CCC4=C3C=CC(=C4)O.O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C36H50O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
562.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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